3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid
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Overview
Description
3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid, also known as (2E)-3-(4-acetamidophenyl)prop-2-enoic acid, is a compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a propenoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 4-acetamidophenyl isocyanate with acrylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-nitrophenyl)prop-2-enoic acid: Similar structure but with a nitro group instead of an acetamido group.
(2E)-3-(4-hydroxyphenyl)prop-2-enoic acid: Similar structure but with a hydroxy group instead of an acetamido group.
Uniqueness
3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H12N2O4 |
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Molecular Weight |
248.23 g/mol |
IUPAC Name |
4-(4-acetamidoanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12N2O4/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12(17)18/h2-7H,1H3,(H,13,15)(H,14,16)(H,17,18) |
InChI Key |
BLZKIXNZGXLIKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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